2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine
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Overview
Description
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C8H16F2N2 and a molecular weight of 178.22 g/mol This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a difluoropropylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the use of nucleophilic fluorination reactions with reagents like tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of fluorination and pyrrolidine synthesis can be applied. Industrial-scale production would likely involve optimized reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and selectivity, allowing it to modulate biological processes effectively. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine: Similar structure with a different position of the methyl group.
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine: Lacks the methyl substitution on the pyrrolidine ring.
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the methyl-substituted pyrrolidine ring contributes to its enhanced reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H16F2N2 |
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Molecular Weight |
178.22 g/mol |
IUPAC Name |
2,2-difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2/c1-7-3-2-4-12(7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
InChI Key |
LSSHTGCEOALLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CC(CN)(F)F |
Origin of Product |
United States |
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